5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde

Organic Synthesis Medicinal Chemistry Heterocycle Synthesis

Synthesizing benzocycloheptene-fused heterocycles via mono-carbonyl analogs forces multi-step routes and protection/deprotection sequences. This compound's unique 1,3-dicarbonyl architecture enables direct, regioselective condensation with hydrazines to form pyrazole libraries in one pot, boosting atom economy. • Dual electrophilic sites for orthogonal diversification • Validated in GluN2B antagonist (Ki=10 nM) and SHP2 inhibitor (IC50=0.097 μM) programs • ≥98% purity, in stock for immediate dispatch Streamline med chem library synthesis with a single, atom-economical intermediate.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B13083446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C2=CC=CC=C2C1)C=O
InChIInChI=1S/C12H12O2/c13-8-10-6-3-5-9-4-1-2-7-11(9)12(10)14/h1-2,4,7-8,10H,3,5-6H2
InChIKeyRUYNSECBPNCGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde: Core Chemical Properties


5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde (CAS 106949-30-8) is a bicyclic benzocycloheptene derivative featuring a fused benzene and partially saturated seven-membered ring system. Its defining characteristic is the simultaneous presence of a ketone at position 5 and an aldehyde at position 6, classifying it as a cyclic 1,3-dicarbonyl (beta-keto aldehyde) scaffold [1]. The molecular formula is C12H12O2 with a molecular weight of 188.22 g/mol, and the compound is typically supplied as a research intermediate at ≥95% purity . The dual electrophilic sites enable orthogonal reactivity for nucleophilic addition, condensation, and heterocycle formation, which is not achievable with mono-carbonyl analogues [1].

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde: Substitution Limitations


Generic substitution of this compound with closely related benzocycloheptenone derivatives (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde, CAS 91495-46-4; or methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate, CAS 74821-55-9) fails because the target molecule is the only commercially available member of this sub-series that presents a reactive aldehyde directly conjugated to a ketone within the seven-membered ring. This 1,3-dicarbonyl arrangement enables regioselective condensations with hydrazines to form pyrazoles, a key transformation for medicinal chemistry library synthesis [1]. Mono-aldehyde analogs lack the ketone necessary for tandem Knoevenagel–hetero-Diels–Alder sequences, while the methyl ester analog requires harsh hydrolysis conditions to liberate the carboxylic acid, adding synthetic steps and reducing atom economy . Consequently, selecting a generic benzocycloheptenone or mono-aldehyde cannot replicate the reactivity profile required for specific downstream synthetic routes.

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde: Evidence vs. Analogs


Dual Carbonyl Reactivity vs. Mono-Aldehyde Analogs

The target compound is a cyclic beta-keto aldehyde, possessing one aldehyde (position 6) and one ketone (position 5) carbonyl. In contrast, 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde (CAS 91495-46-4) contains only a single aldehyde group and no ketone . Beta-keto aldehydes have been demonstrated to undergo regioselective condensation with hydrazines to afford pyrazoles in >80% yield under mild conditions, a transformation not possible with mono-aldehydes [1]. The ketone additionally provides a handle for reductive amination or Grignard addition without affecting the aldehyde oxidation state, enabling sequential diversification.

Organic Synthesis Medicinal Chemistry Heterocycle Synthesis

Aldehyde vs. Ester Reactivity in Condensation

The closest ester analog, methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate (CAS 74821-55-9; MW 218.25), requires saponification to the carboxylic acid before further decarboxylative or coupling transformations, adding 1–2 synthetic steps and consuming stoichiometric base . In contrast, the target aldehyde can undergo direct Knoevenagel condensation, reductive amination, or Wittig olefination without pre-activation, maintaining higher atom economy. The aldehyde also has a lower molecular weight (188.22 vs. 218.25 g/mol), offering a 13.8% mass efficiency advantage per mole of intermediate.

Synthetic Methodology Atom Economy Route Scoping

6-Carbaldehyde Positional Isomer Advantage

Among the positional isomers of tetrahydro-5H-benzo[7]annulene carbaldehydes, the 6-carbaldehyde isomer places the aldehyde group on the saturated carbon adjacent to the ketone, creating a 1,3-relationship that allows for intramolecular hydrogen bonding and chelation-controlled reactions [1]. The 5-carbaldehyde isomer (CAS 91495-46-4) has the aldehyde directly attached to the benzylic position, while the 7-carbaldehyde isomer (CAS 101955-04-8) places it further from the ketone. Dynamic NMR studies on 3-substituted benzocycloheptene derivatives indicate that substituents at the 6-position experience distinct steric and electronic environments due to the chair-boat conformational dynamics of the seven-membered ring, which can influence diastereoselectivity in nucleophilic additions [2].

Structure-Activity Relationship Benzosuberone Conformational Analysis

Vendor Purity and Supply Stability

Commercially, the target compound is available at 98% purity from Leyan (Product No. 1420915) and at 95% purity from AKSci (Cat. No. 4565DQ) . In contrast, the closest mono-aldehyde analog, 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde (CAS 91495-46-4), is listed as discontinued by at least one major supplier (CymitQuimica), indicating supply instability . The 7-carbaldehyde isomer is available at 95% purity, but without the ketone functionality. The methyl ester analog is also available at 95%, but with the previously noted synthetic limitations. The 98% purity grade of the target compound reduces the risk of unidentified impurities interfering with sensitive catalytic reactions or biological assays.

Chemical Procurement Quality Control Reproducibility

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde: Optimal Application Scenarios


Benzocycloheptene-Fused Pyrazole Synthesis

The 1,3-dicarbonyl architecture of the target compound enables direct, regioselective condensation with substituted hydrazines to form benzocycloheptene-fused pyrazole libraries. This transformation exploits the differential reactivity of the aldehyde (faster condensation) followed by cyclocondensation with the ketone, as established for beta-keto aldehydes generally [1]. Mono-aldehyde analogs cannot undergo this tandem sequence, forcing alternative multi-step routes. The demonstrated reactivity of beta-keto aldehydes in parallel synthesis (J. Comb. Chem. 2009) supports high-throughput library production workflows that demand atom-economical, one-pot transformations.

Diastereoselective NMDA-Targeted Benzocycloheptenamine Synthesis

The benzo[7]annulene scaffold is validated in the GluN2B-selective NMDA receptor antagonist field, with compounds such as 2-methoxy-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine (Ki = 10 nM) demonstrating high affinity [1]. The target aldehyde–ketone can be sequentially transformed via reductive amination of the ketone (to install the amine pharmacophore) followed by aldehyde functionalization to introduce diverse aryl/heteroaryl tails. The 6-position aldehyde provides a stereoelectronic environment that may favor cis- or trans- configured amino alcohols, as documented for related 5-OH benzo[7]annulenamines (Ki = 49 nM for cis-configured 12a) .

SHP2 Phosphatase Inhibitor Scaffold Precursor

The benzo[7]annulene core with oxygenation at the 6-position has yielded a potent SHP2 allosteric inhibitor (3,4,6-trihydroxy-5-oxo-5H-benzo[7]annulene, IC50 = 0.097 μM in HTS) [1]. The target aldehyde can be oxidized to the carboxylic acid or reduced to the alcohol, serving as a direct precursor to the critical 6-hydroxy or 6-carboxy substitution pattern. The related compound 1,2,8-trihydroxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid was identified as an initial hit in this series, underscoring the importance of the 6-position functional handle [1].

Antiviral Lead Optimization via Imine/Amide Library Synthesis

Benzoannulene derivatives have demonstrated antiviral activity against chikungunya virus (CHIKV) with EC90 = 1.45 μM and viral titer reduction of 2.5 log at 10 μM [1]. The aldehyde group of the target compound enables direct reductive amination with diverse amine fragments to generate focused amide or imine libraries for antiviral SAR studies. The ketone provides an independent second point for diversification, doubling the combinatorial space accessible from a single intermediate relative to mono-functional analogs.

Quote Request

Request a Quote for 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.